molecular formula C₂₇H₃₂D₃ClN₂O₇ B1162780 Moexipril-d3 Hydrochloride

Moexipril-d3 Hydrochloride

Cat. No.: B1162780
M. Wt: 538.05
Attention: For research use only. Not for human or veterinary use.
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Description

Moexipril-d3 Hydrochloride is a deuterated analog of moexipril hydrochloride, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug used in hypertension management. The deuterium substitution (denoted by "-d3") typically replaces hydrogen atoms at specific positions, often to slow metabolic degradation in pharmacokinetic studies. Structurally, moexipril hydrochloride is defined as [3S-[2[R(R)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid monohydrochloride . It converts enzymatically to its active metabolite, moexiprilat, which inhibits ACE with high selectivity .

Properties

Molecular Formula

C₂₇H₃₂D₃ClN₂O₇

Molecular Weight

538.05

Synonyms

(3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid-d3 Hydrochloride;  CI-925-d3;  RS-10085-197-d3;  SPM-925-d3;  Fempress-d3;  Perdix-d3;  Univasc-d3; 

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Conditions:

ParameterValue/DescriptionSource
Reaction Temperature20–25°C
SolventAnhydrous dichloromethane or ethanol
Yield OptimizationpH 4.5–5.5; inert atmosphere

Hydrolysis to Active Metabolite (Moexiprilat-d3)

Moexipril-d3 hydrochloride acts as a prodrug, undergoing enzymatic hydrolysis to its active form, moexiprilat-d3 :

  • Catalysts : Carboxyesterases in liver and plasma .

  • Reaction Pathway :

    Moexipril d3HydrolysisMoexiprilat d3+Ethanol d3\text{Moexipril d3}\xrightarrow{\text{Hydrolysis}}\text{Moexiprilat d3}+\text{Ethanol d3}

Kinetic Data:

ParameterValueMethodSource
Hydrolysis Rate (k)3.67×105s13.67\times 10^{-5}\,\text{s}^{-1}HPLC (pH 2.0)
Bioactivation Half-life2–9 hoursPharmacokinetic study

Degradation Pathways

Stability studies reveal pH- and temperature-dependent degradation mechanisms:

Acidic Hydrolysis

  • Conditions : pH < 3.0, aqueous solution .

  • Products : Degradation fragments via cleavage of ester and amide bonds .

Oxidative Degradation

  • Conditions : Exposure to UV light or peroxides .

  • Outcome : Formation of diketopiperazine derivatives and quinoline analogs .

Solid-State Stability

This compound exhibits first-order degradation kinetics in solid-state stability studies :

  • Accelerated Conditions : 76.4% relative humidity, 90°C.

  • Degradation Constant : k=3.67×105s1k=3.67\times 10^{-5}\,\text{s}^{-1} .

Interaction with Co-Formulated Agents

When combined with hydrochlorothiazide (HCTZ), moexipril-d3 shows no significant interaction in:

  • Dissolution Profiles : Maintains >85% release within 30 minutes .

  • Stability : No cross-reactivity or byproduct formation observed over 24 months .

Spectrophotometric Analysis

  • Method : First-order derivative UV spectroscopy at 220 nm .

  • Linearity : r=0.999r=0.999 over 0.00012–0.0012% concentration .

Chromatographic Profiling

ParameterHPLC ConditionsSource
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhasePhosphate buffer (pH 2.0):ACN (1:1)
Retention Time4.2 ± 0.1 minutes

Comparison with Similar Compounds

Structural Comparison

Moexipril hydrochloride shares core features with other ACE inhibitors, such as a proline-like moiety and ester group for prodrug activation. Key distinctions include:

  • 6,7-Dimethoxy substitution on the isoquinoline ring, enhancing lipophilicity and ACE binding affinity .
  • Ethoxycarbonyl group facilitating hydrolysis to moexiprilat .

Table 1: Structural Features of Moexipril HCl and Similar ACE Inhibitors

Compound Key Structural Features Prodrug Activation Pathway
Moexipril HCl 6,7-Dimethoxyisoquinoline, ethoxycarbonyl Ester hydrolysis to diacid
Enalapril Bicyclic proline analog, ethyl ester Hepatic esterase cleavage
Fosinopril Phosphinyl-containing ester Phosphodiesterase cleavage
Lisinopril Lysine-proline analog (non-prodrug) Direct ACE inhibition
Pharmacological Activity

Moexiprilat demonstrates potent ACE inhibition, with IC50 values of 2.6 nmol/L (guinea pig serum) and 4.9 nmol/L (rabbit lung ACE) , comparable to enalaprilat but with distinct tissue selectivity . In hypertensive rat models, moexipril showed a threshold dose of 0.3 mg/kg , reducing blood pressure by ~70 mmHg at 3 mg/kg .

Table 2: Pharmacokinetic Parameters

Parameter Moexipril HCl Enalapril Fosinopril
pKa (25°C) 3.05, 5.40 3.0, 5.5 3.1, 4.7
LogP (pH 7.5) 0.25 0.88 1.75
Active Metabolite Moexiprilat Enalaprilat Fosinoprilat
Stability and Degradation

Moexipril hydrochloride degrades under humid conditions (363 K), following the equation:
$$ \ln k_i = (0.0676 \pm 0.016) \cdot RH\% - (15.53 \pm 0.78) $$

Degradation products include diketopiperazine derivatives, identified via HPLC-MS . This sensitivity to humidity contrasts with more stable ACE inhibitors like lisinopril, which lacks ester groups .

Table 3: Stability Data

Condition Degradation Rate (Moexipril HCl) Comparison with Enalapril
363 K, 75% RH $k_i = 0.0676 \cdot RH - 15.53$ Enalapril: Slower hydrolysis

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